molecular formula C28H28FN3O3S B2784228 3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 867040-48-0

3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2784228
CAS No.: 867040-48-0
M. Wt: 505.61
InChI Key: PICPSHVQYXCTJL-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3, a 4-(4-fluorophenyl)piperazinyl group at position 4, and a methoxy substituent at position 6 (molecular formula: C₂₈H₂₈FN₃O₃S; MW: 505.6).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3S/c1-19-4-10-24(16-20(19)2)36(33,34)27-18-30-26-11-9-23(35-3)17-25(26)28(27)32-14-12-31(13-15-32)22-7-5-21(29)6-8-22/h4-11,16-18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICPSHVQYXCTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl and piperazinyl groups. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and methoxy-substituted anilines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline” involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Quinoline and Cinnoline Derivatives
Compound Name/ID Core Structure Substituents Molecular Weight Key Properties/Activities Reference
Target Compound Quinoline 3-(3,4-dimethylbenzenesulfonyl), 4-[4-(4-fluorophenyl)piperazin-1-yl], 6-methoxy 505.6 Potential sigma receptor affinity
BB07995 Quinoline 3-(3,4-dimethylbenzenesulfonyl), 4-[4-(2-fluorophenyl)piperazin-1-yl], 6-methoxy 505.6 2-fluorophenyl isomer; altered receptor binding
CM872352 Quinoline 3-(3,4-dimethylbenzenesulfonyl), 4-(4-benzylpiperazin-1-yl), 6-methoxy - Increased lipophilicity (benzyl group)
10a () Cinnoline 3-(4-(4-fluorophenyl)piperazin-1-yl), 4-methyl - Halogen (F/Cl/Br) affects activity
Key Observations:

Positional Isomerism (4-F vs. 2-F Phenyl):

  • The target compound’s 4-fluorophenyl group on the piperazine moiety may enhance sigma receptor binding compared to the 2-fluorophenyl analog (BB07995), as substituent positioning influences steric and electronic interactions with receptor pockets .
  • highlights that sigma receptor binding (e.g., [³H]DTG affinity) is sensitive to substituent orientation, with rodent vs. human cell lines showing divergent haloperidol affinity .

Piperazine Substitution (Benzyl vs.

Core Structure (Quinoline vs. Cinnoline): Cinnoline derivatives () exhibit similar piperazine and halogen substituents but differ in core aromaticity. Quinoline’s nitrogen position may enhance π-π stacking in biological targets compared to cinnoline .

Pharmacological and Physicochemical Properties

  • Sigma Receptor Interaction:
    Fluorophenylpiperazine moieties are associated with sigma-1/sigma-2 receptor binding (). The target compound’s 4-fluorophenyl group may optimize interactions with human sigma-2 receptors, which show 10-fold lower (-)-pentazocine affinity compared to rodent receptors .
  • Physicochemical Profile: The 3,4-dimethylbenzenesulfonyl group contributes to moderate hydrophobicity (logP ~3-4), while the 6-methoxy group enhances solubility.

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
  • Molecular Formula : C24H28FN3O2S
  • Molecular Weight : 433.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor. The presence of the sulfonyl and piperazine groups enhances its binding affinity to specific enzymes, potentially modulating their activity.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those related to dopaminergic and serotonergic pathways, due to the structural resemblance to known receptor ligands.

Biological Activity Data

Activity TypeDescriptionReference
AntidepressantExhibits potential antidepressant-like effects in animal models.
AnticancerShows cytotoxicity against various cancer cell lines.
AntimicrobialDemonstrates activity against certain bacterial strains.
Enzyme InhibitionActs as an inhibitor for specific kinases involved in cell signaling.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study conducted on rodent models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, suggesting a possible application in treating depression.
  • Anticancer Properties :
    In vitro studies demonstrated that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported at concentrations significantly lower than those found in typical chemotherapeutic agents, indicating a promising therapeutic index.
  • Antimicrobial Effects :
    Preliminary tests showed that the compound had inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Further investigations are needed to elucidate the exact mechanisms behind this activity.

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